4-Ethyl-5-fluoronicotinonitrile
Description
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-ethyl-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7FN2/c1-2-7-6(3-10)4-11-5-8(7)9/h4-5H,2H2,1H3 |
InChI Key |
XNJXEQLLCVLCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1C#N)F |
Origin of Product |
United States |
Contextualization Within Fluorinated Heterocyclic Chemistry
Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science. researchgate.net The strategic incorporation of fluorine atoms into heterocyclic rings can profoundly alter a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.govmdpi.com This "fluorine effect" has been a driving force in the development of numerous pharmaceuticals and agrochemicals. researchgate.net
The presence of fluorine in a heterocyclic structure like that of 4-Ethyl-5-fluoronicotinonitrile is of particular interest. The introduction of fluorine can influence the electron distribution within the pyridine (B92270) ring, impacting its reactivity and potential biological activity. nih.govnih.gov The development of novel synthetic methods to create a diverse range of fluorinated compounds is an active area of research, highlighting the demand for new molecular entities with tailored properties. nih.gov
Significance of Nicotinonitrile Scaffolds in Organic Synthesis
The nicotinonitrile, or 3-cyanopyridine, framework is a versatile and highly valued scaffold in organic synthesis and medicinal chemistry. ekb.egresearchgate.net Nitrogen-containing heterocycles are fundamental structural units in a vast array of natural products and synthetic drugs. ekb.egnih.gov The pyridine (B92270) ring, in particular, is a common feature in many biologically active molecules. ekb.eg
Nicotinonitrile derivatives have demonstrated a wide spectrum of biological activities, and several have been successfully developed into marketed drugs. researchgate.net The cyano group of the nicotinonitrile scaffold is a key functional group that can participate in various chemical transformations, allowing for the construction of more complex molecular architectures. This versatility makes nicotinonitrile-based compounds attractive starting materials for the synthesis of novel therapeutic agents and functional materials. ekb.eg The ability to build upon this established scaffold provides a robust platform for drug discovery and development. mdpi.comnih.gov
Overview of Research Trajectories for Fluorinated Nicotinonitriles
Established Synthetic Pathways to the Fluorinated Nicotinonitrile Core
The construction of the 4-Ethyl-5-fluoronicotinonitrile molecule hinges on the effective formation of the fluorinated nicotinonitrile backbone. This is typically achieved by first establishing the nicotinonitrile framework and then introducing the fluorine atom, or by building the ring system from already fluorinated precursors.
Fluorination Methodologies for Nicotinonitrile Precursors
The introduction of a fluorine atom onto a pre-existing nicotinonitrile or pyridine (B92270) ring is a key strategy. This can be accomplished through either electrophilic or nucleophilic fluorination reactions.
Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. numberanalytics.com These reagents deliver a "F+" equivalent to the aromatic ring. For the synthesis of a 5-fluoronicotinonitrile (B1322411) derivative, a precursor with a directing group that favors fluorination at the 5-position would be required. The reactivity and regioselectivity of these reactions are highly dependent on the steric and electronic properties of the substituents already present on the pyridine ring.
A notable method for the direct C-H fluorination of pyridines utilizes silver(II) fluoride (B91410) (AgF2). nih.gov This reaction demonstrates high site-selectivity for the C-H bond adjacent to the ring nitrogen. nih.gov While this typically yields 2-fluoropyridines, the substitution pattern of the starting pyridine can influence the final position of fluorination.
| Reagent Class | Example Reagent | Typical Application |
| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Fluorination of electron-rich heterocycles. numberanalytics.com |
| Selectfluor® | Fluorination of a wide range of substrates, including sensitive molecules. numberanalytics.com | |
| Metal Fluorides | Silver(II) Fluoride (AgF2) | Site-selective C-H fluorination of pyridines and diazines, typically at the 2-position. nih.gov |
Interactive Data Table: Common Electrophilic Fluorinating Agents
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. This approach requires a nicotinonitrile precursor bearing a good leaving group, such as chlorine or bromine, at the 5-position. The reaction is then carried out with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The presence of the electron-withdrawing nitrile group facilitates this substitution. The reactivity of halopyridines in SNAr reactions is generally higher for fluoropyridines compared to chloropyridines, which can allow for milder reaction conditions. boschem.eu
A metal-free synthesis of 2-fluoropyridines has been developed using 2-pyridyltrialkylammonium salts, prepared from the corresponding pyridine N-oxides, which are then displaced by a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov While this method targets the 2-position, it highlights the principle of activating a specific position for nucleophilic fluorination.
| Fluoride Source | Leaving Group | Typical Conditions |
| Potassium Fluoride (KF) | -Cl, -Br | Polar aprotic solvent (e.g., DMF, DMSO), high temperature. |
| Cesium Fluoride (CsF) | -Cl, -Br | Often more reactive than KF, can allow for milder conditions. |
| Tetrabutylammonium Fluoride (TBAF) | -NO2, -N(Alkyl)3+ | Mild conditions, can be used with sensitive substrates. nih.gov |
Interactive Data Table: Nucleophilic Fluorination Conditions
Introduction of the Ethyl Moiety via Directed Functionalization
The introduction of an ethyl group at the 4-position of the 5-fluoronicotinonitrile ring presents a significant synthetic challenge due to the need for high regioselectivity. Direct C-H alkylation of pyridines often leads to a mixture of isomers. nih.gov
One strategy to overcome this is the use of a directing group to guide the alkylation to the desired position. For instance, a blocking group can be temporarily installed to prevent reaction at other sites, allowing for selective functionalization at C-4. nih.gov A Minisci-type reaction, which involves the addition of a radical to a protonated heterocycle, can be employed for alkylation. By using a suitable blocking group, the reaction can be directed to the C-4 position. nih.gov
Transition metal-catalyzed cross-coupling reactions offer another powerful tool for the regioselective introduction of an ethyl group. A pre-functionalized 4-halo-5-fluoronicotinonitrile could be coupled with an ethylating agent, such as ethylboronic acid or an ethyl Grignard reagent, in the presence of a suitable palladium or nickel catalyst. rsc.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For example, nickel-catalyzed reductive cross-coupling has been shown to be effective for the formation of C(sp²)-C(sp²) bonds. rsc.org
Alternatively, pyridine N-oxides can be used as precursors for regioselective alkylation. Activation of the N-oxide with an anhydride, followed by the addition of a malonate anion, can lead to either 2- or 4-substituted pyridines depending on the reaction conditions. rsc.org Subsequent manipulation of the introduced group could then yield the desired ethyl substituent.
Multi-component Reactions in Nicotinonitrile Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient route to highly substituted pyridines. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted to produce nicotinonitrile derivatives. By choosing appropriately substituted starting materials, it is conceivable to construct the 4-ethyl-5-fluoronicotinonitrile skeleton in a convergent manner. For instance, a β-aminocrotononitrile derivative could be condensed with a fluorinated active methylene (B1212753) compound and an aldehyde to build the pyridine ring with the desired substitution pattern. The use of nanocatalysts in these MCRs has been shown to improve yields and regioselectivity. tsijournals.comnih.gov
Advanced Synthetic Methodologies
Recent advances in synthetic organic chemistry offer new avenues for the construction of complex molecules like 4-Ethyl-5-fluoronicotinonitrile. Late-stage functionalization (LSF) has emerged as a powerful strategy, allowing for the introduction of fluorine or other groups at a late stage in the synthesis, which is particularly valuable for the preparation of analogues for structure-activity relationship studies. numberanalytics.comtsijournals.comnih.gov
Photocatalytic and electrochemical methods are gaining prominence for their ability to perform challenging transformations under mild conditions. numberanalytics.com These techniques can generate highly reactive intermediates that can participate in C-H functionalization or cross-coupling reactions, potentially enabling the direct and selective introduction of the ethyl or fluoro group onto the nicotinonitrile core.
| Methodology | Description | Potential Advantage for Synthesis |
| Late-Stage Functionalization (LSF) | Introduction of functional groups at a late point in a synthetic sequence. numberanalytics.comtsijournals.comnih.gov | Rapid generation of analogues for screening. |
| Photocatalysis | Use of light to drive chemical reactions. numberanalytics.com | Mild reaction conditions, unique reactivity. |
| Electrochemical Synthesis | Use of electricity to initiate chemical transformations. numberanalytics.com | Avoids the use of harsh chemical oxidants or reductants. |
| One-Pot Reactions | Multiple reaction steps in a single vessel. rsc.org | Increased efficiency, reduced waste. |
Interactive Data Table: Advanced Synthetic Concepts
Transition-Metal Catalysis in C-F Bond Activation for Nicotinonitrile Derivatization
The derivatization of nicotinonitrile scaffolds often involves the activation of strong carbon-fluorine (C-F) bonds, a challenging yet crucial transformation in organofluorine chemistry. nih.gov Transition-metal catalysis has emerged as a powerful tool for this purpose, enabling the formation of new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. nih.govresearchgate.net
Methods for the functionalization of fluorinated heteroarenes often rely on catalysts based on nickel, palladium, or copper. nih.govresearchgate.net For instance, nickel-catalyzed asymmetric α-heteroarylation of ketones with fluorinated heteroarenes like 2-fluoropyridine (B1216828) derivatives proceeds via C-F bond activation to yield products with all-carbon quaternary stereocenters in high yields. researchgate.net This type of reaction showcases the potential for creating complex molecules from fluorinated pyridine precursors.
Another key strategy is the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction. This method can be used to introduce aryl or other organic moieties onto a heterocyclic ring. nih.gov While direct C-F bond activation for coupling is demanding, related transformations often involve converting a C-F bond into a more reactive group or, more commonly, coupling at a C-X (X = Cl, Br, I, OTf) bond on a fluorinated ring. For example, the synthesis of 3-substituted coumarin (B35378) derivatives has been achieved using Suzuki-Miyaura and Sonogashira couplings, demonstrating the versatility of transition-metal catalysis in building complex heterocyclic systems. nih.gov
Copper-catalyzed reactions have also gained prominence for constructing C-F bonds, offering a more economical alternative to palladium and silver. nih.gov These methods are pivotal for the synthesis of fluorinated aromatics and heteroaromatics, providing pathways to precursors for compounds like 4-Ethyl-5-fluoronicotinonitrile.
| Catalyst Type | Reaction Type | Substrate Example | Key Features |
| Nickel | Asymmetric α-heteroarylation | 2-Fluoropyridine derivatives | Forms all-carbon quaternary stereocenters via C-F activation. researchgate.net |
| Palladium | Suzuki-Miyaura Coupling | 3-Halogenated coumarins | Introduces aryl groups to heterocycles. nih.gov |
| Copper | Fluorination | Aryl precursors | Inexpensive catalyst for creating C(sp²)-F and C(sp³)-F bonds. nih.gov |
| Vanadium | Direct Fluorination | C(sp³)-H bonds | Simple method using Selectfluor; catalyst is easily removed. researchgate.net |
These transition-metal-catalyzed reactions represent a cornerstone in the synthesis of functionalized nicotinonitriles, enabling the precise introduction of substituents required for creating complex target molecules. nih.gov
Metal-Free Strategies for Fluorinated Heterocycle Synthesis
While transition metals are effective, metal-free synthesis strategies are gaining traction due to advantages such as reduced cost, lower toxicity, and simplified product purification. researchgate.netnih.gov For fluorinated heterocycles, several metal-free approaches have been developed.
One prominent method involves cycloaddition reactions. researchgate.netmdpi.com These reactions, such as [3+2] and [4+2] cycloadditions, are powerful tools for the stereochemically controlled synthesis of various heterocycles. researchgate.net By using appropriately designed fluorine-containing components (e.g., fluorinated dienes or dipolarophiles), it is possible to construct the core heterocyclic structure with fluorine atoms already in place. mdpi.com
Another innovative metal-free approach involves the selective activation of C-F bonds under specific reaction conditions. For example, a protocol for converting 2-allyl-3-(trifluoromethyl)phenols into 5-fluoronaphthalen-1-ols proceeds without a transition metal. nih.gov This reaction involves the selective activation of two C-F bonds and a 6π electrocyclization, demonstrating that complex transformations can be achieved by harnessing the inherent reactivity of fluorinated substrates. nih.gov
The synthesis of nicotinonitrile derivatives can also be achieved through the cyclization of precursors. A common strategy involves the reaction of chalcones with malononitrile (B47326) in the presence of ammonium (B1175870) acetate, which serves as both a reagent and a catalyst, to form 2-aminonicotinonitriles. nih.gov This highlights a classic, metal-free approach to building the substituted pyridine ring.
Table: Comparison of Metal-Free Synthesis Strategies
| Strategy | Description | Example Application | Advantages |
|---|---|---|---|
| Cycloaddition Reactions | Construction of heterocyclic rings using fluorinated building blocks in [3+2] or [4+2] cycloadditions. researchgate.net | Synthesis of fluorinated S-heterocycles. researchgate.netmdpi.com | High stereochemical control. |
| C-F Bond Activation/Electrocyclization | Sequential C-F bond activation and electrocyclization to form new ring systems. nih.gov | Conversion of trifluoromethylphenols to fluoronaphthols. nih.gov | Avoids transition-metal contamination. |
Green Chemistry Principles in Nicotinonitrile Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. pandawainstitute.com These principles are increasingly being applied to the synthesis of complex molecules like nicotinonitriles, focusing on safer solvents, energy efficiency, and waste reduction. pandawainstitute.comnih.gov
Water is an ideal green solvent, but its use is often limited by the poor solubility of organic reagents. Micellar catalysis overcomes this challenge by using surfactants to create nanoreactors in water, allowing reactions to proceed efficiently. rsc.org This technology can be a sustainable alternative to volatile organic solvents. rsc.org For instance, a novel method for synthesizing 1,4-dihydropyridine (B1200194) derivatives utilizes an aqueous micellar solution of aluminum dodecyl sulfate, achieving excellent yields in short reaction times and promoting atom economy. researchgate.net Such approaches minimize the environmental impact and offer high efficiency, making them attractive for the synthesis of nicotinonitrile analogues. researchgate.net
Flow chemistry, where reactions are run in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. europa.eu These benefits are particularly valuable for hazardous or highly exothermic reactions. europa.eu
A cyanide-free synthesis of aryl nitriles has been developed using flow chemistry. rsc.org This process uses p-toluenesulfonylmethyl isocyanide (TosMIC) to convert ketones into nitriles under mild conditions with a residence time of just 1.5 minutes. rsc.org The method is scalable and reproducible, providing a safer and more efficient route to nitrile-containing building blocks that could be adapted for nicotinonitrile synthesis. rsc.org Furthermore, an integrated flow system has been developed for the PFAS-free synthesis of fluorinated compounds, using caesium fluoride as the fluorine source, which enhances safety by containing all intermediates within the microfluidic system. sciencedaily.com
Table: Green Chemistry Approaches in Heterocycle Synthesis
| Principle | Technique | Key Benefits | Application Example |
|---|---|---|---|
| Safer Solvents | Aqueous Micellar Catalysis | Reduces use of volatile organic compounds, high efficiency. rsc.orgresearchgate.net | Synthesis of 1,4-dihydropyridines in water. researchgate.net |
| Energy Efficiency & Safety | Flow Chemistry | Superior heat and mass transfer, improved safety, scalability. europa.eu | Cyanide-free synthesis of aryl nitriles from ketones. rsc.org |
Chemo-, Regio-, and Stereoselective Synthesis of Fluorinated Nicotinonitrile Precursors
The precise control of chemo-, regio-, and stereoselectivity is paramount when synthesizing complex molecules like 4-Ethyl-5-fluoronicotinonitrile, as the biological activity often depends on the exact spatial arrangement of atoms.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. Regioselectivity is the control of where a reaction occurs on a molecule, such as which position on the pyridine ring is functionalized. Stereoselectivity involves controlling the formation of specific stereoisomers.
A widely applicable method for the synthesis of Z-monofluoroalkenes from alkyl triflones demonstrates excellent chemo-, regio-, and stereoselectivity. rsc.org The reaction proceeds through an electrophilic fluorination followed by a highly stereoselective elimination. Such precise control is essential for building complex fluorinated side chains or precursors.
In the context of pyridine chemistry, C–H bond fluorination using reagents like AgF₂ shows exclusive selectivity for fluorination at the position adjacent to the nitrogen atom. acs.org This regioselectivity can be paired with subsequent nucleophilic aromatic substitution (SNAr) reactions to create a variety of functionalized pyridines. acs.org The synthesis of heterobiaryl compounds has also been achieved with high C4-selective (hetero)arylation of pyridines using N-aminopyridinium salts, a method that proceeds at room temperature without a catalyst. researchgate.net
The development of new reagents and methods continues to advance the selective synthesis of complex organic compounds. For example, selenium dihalides have enabled the synthesis of organoselenium heterocycles with high regio- and stereoselectivity. nih.gov These advanced approaches are crucial for constructing fluorinated nicotinonitrile precursors with the exact required substitution pattern. nih.gov
Reactivity of the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom.
Nucleophilic Additions to the Nitrile Group
The triple bond of the nitrile group is susceptible to attack by nucleophiles. This initial addition can be followed by further reactions, leading to a range of products. The presence of the electron-withdrawing pyridine ring is expected to enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles.
Common nucleophilic additions to nitriles include reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form ketones after hydrolysis, and reduction with hydrides (e.g., lithium aluminum hydride, sodium borohydride) to yield primary amines.
Hydrolysis and Amidation Reactions
The nitrile group of 4-Ethyl-5-fluoronicotinonitrile can be hydrolyzed under acidic or basic conditions. cymitquimica.com This reaction typically proceeds through an amide intermediate to ultimately form a carboxylic acid. The conditions for hydrolysis can often be controlled to isolate the intermediate amide. This transformation is a common strategy for converting nitriles into other valuable functional groups.
| Reaction | Reagents | Product |
| Hydrolysis (Acidic) | H₃O⁺, Δ | 4-Ethyl-5-fluoronicotinic acid |
| Hydrolysis (Basic) | NaOH, H₂O, Δ | Sodium 4-ethyl-5-fluoronicotinate |
| Partial Hydrolysis | H₂O₂, base | 4-Ethyl-5-fluoronicotinamide |
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property significantly influences its reactivity towards both nucleophilic and electrophilic reagents.
Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Pyridines
The presence of a fluorine atom on the pyridine ring makes 4-Ethyl-5-fluoronicotinonitrile a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com The electron-withdrawing nature of the pyridine nitrogen and the nitrile group, combined with the good leaving group ability of the fluoride ion, facilitates the attack of nucleophiles at the carbon atom bearing the fluorine. SNAr reactions on pyridines are particularly favored at the 2- and 4-positions relative to the nitrogen atom, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comvaia.com
In the case of 4-Ethyl-5-fluoronicotinonitrile, the fluorine is at the 5-position. While SNAr is most common at the 2- and 4-positions, the combined electron-withdrawing effects of the adjacent nitrile group and the ring nitrogen can still activate the 5-position towards nucleophilic attack, albeit likely requiring more forcing conditions than substitution at the 2- or 4-positions. A variety of nucleophiles, including alkoxides, amines, and thiols, can potentially displace the fluoride.
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Ethyl-5-methoxynicotinonitrile |
| Amine | Ammonia (NH₃) | 5-Amino-4-ethylnicotinonitrile |
| Thiol | Sodium thiophenoxide (NaSPh) | 4-Ethyl-5-(phenylthio)nicotinonitrile |
Electrophilic Aromatic Substitution Limitations and Strategies
Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally difficult. wikipedia.org The nitrogen atom in the pyridine ring is basic and will be protonated or coordinate to Lewis acids under typical EAS conditions. This deactivates the ring towards electrophilic attack even further than it already is due to the nitrogen's electron-withdrawing inductive effect. Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions often fail or require harsh conditions and give low yields. libretexts.orgyoutube.com
For 4-Ethyl-5-fluoronicotinonitrile, the deactivating effects of the fluorine and nitrile groups further diminish the ring's reactivity towards electrophiles. If EAS were to occur, the directing effects of the existing substituents would need to be considered. However, due to the strongly deactivated nature of the ring, alternative strategies are often employed to introduce new substituents. One such strategy involves the N-oxidation of the pyridine ring, which can activate the 2- and 4-positions to both electrophilic and nucleophilic attack, followed by subsequent deoxygenation.
Transformations Involving the Ethyl Substituent
The ethyl group attached to the pyridine ring also offers a site for chemical modification. The carbon atom of the ethyl group adjacent to the aromatic ring (the benzylic-like position) is susceptible to radical and oxidative reactions.
For instance, free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator could selectively introduce a bromine atom at the benzylic position. This resulting benzylic bromide would be a versatile intermediate for subsequent nucleophilic substitution reactions.
Furthermore, strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially oxidize the ethyl group to a carboxylic acid. However, the stability of the other functional groups on the pyridine ring under these harsh oxidative conditions would need to be carefully considered.
| Reaction Type | Reagents | Potential Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), light | 4-(1-Bromoethyl)-5-fluoronicotinonitrile |
| Oxidation | KMnO₄, heat | 5-Fluoro-4-nicotinonitrile-x-carboxylic acid (potential for ring oxidation) |
Oxidation Reactions of the Ethyl Group
The ethyl group at the C4 position of the pyridine ring is susceptible to oxidation, offering a pathway to introduce carbonyl or carboxyl functionalities. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions. Drawing parallels from the oxidation of other alkylpyridines and ethylarenes, several potential transformations can be predicted.
For instance, the autoxidation of ethylbenzene (B125841) proceeds via a hydroperoxide intermediate to yield acetophenone (B1666503) and 1-phenylethanol. acs.org A similar mechanism could be envisioned for 4-Ethyl-5-fluoronicotinonitrile. More controlled oxidation can be achieved using specific chemical reagents. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid would likely oxidize the ethyl group completely to a carboxylic acid, yielding 5-fluoro-3-cyanonicotinic acid. Milder or more selective oxidation methods could potentially yield the corresponding acetyl derivative, 4-acetyl-5-fluoronicotinonitrile. Electrochemical oxidation in an aqueous sulfuric acid medium, a method used for oxidizing 4-ethylpyridine (B106801) to isonicotinic acid, presents another viable route. google.com
Table 1: Potential Oxidation Reactions of 4-Ethyl-5-fluoronicotinonitrile
| Oxidizing Agent | Potential Product | Reaction Type | Analogous Reaction Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | 5-Fluoro-3-cyanonicotinic acid | Complete Oxidation | Standard oxidation of alkylarenes |
| Chromium Trioxide (CrO₃) | 4-Acetyl-5-fluoronicotinonitrile | Partial Oxidation | Oxidation of ethylbenzene |
| Electrochemical Oxidation | 5-Fluoro-3-cyanonicotinic acid | Complete Oxidation | Electrochemical oxidation of 4-ethylpyridine google.com |
| O₂ (Autoxidation) | 4-(1-Hydroperoxyethyl)-5-fluoronicotinonitrile | Peroxidation | Autoxidation of ethylbenzene acs.org |
α-Functionalization of the Ethyl Moiety
The α-position of the ethyl group (the benzylic position) is activated by the adjacent pyridine ring, making it a prime site for functionalization. This allows for the introduction of various atoms or functional groups, significantly expanding the synthetic utility of the core structure.
One key transformation is halogenation. For example, a patented method describes the α-position bromination of the ethyl group on a similar 5-fluoro-6-ethyl-pyrimidine ring using N-bromosuccinimide (NBS). google.com This suggests that 4-Ethyl-5-fluoronicotinonitrile could be readily converted to 4-(1-bromoethyl)-5-fluoronicotinonitrile, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.
Furthermore, modern catalytic methods enable the enantioselective α-functionalization of alkyl azaarenes. Chiral copper(I)-phosphine complexes have been used to catalyze the addition of 2-alkyl azaarenes to unsaturated acyl imidazoles, producing α-functionalized products with high stereoselectivity. nih.gov Applying such a methodology to 4-Ethyl-5-fluoronicotinonitrile could provide access to a range of chiral derivatives, which are highly valuable in medicinal chemistry.
Table 2: Potential α-Functionalization Reactions of the Ethyl Group
| Reagent | Potential Product | Reaction Type | Analogous Reaction Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 4-(1-Bromoethyl)-5-fluoronicotinonitrile | Radical Halogenation | α-Bromination of 5-fluoro-6-ethyl-pyrimidine google.com |
| Chiral Cu(I)-phosphine complex / Michael Acceptor | Chiral α-functionalized adduct | Asymmetric Michael Addition | Asymmetric α-functionalization of 2-alkyl azaarenes nih.gov |
Coupling Reactions for Extended Molecular Architectures
Cross-coupling reactions are powerful tools for constructing complex molecules by forming new carbon-carbon bonds. 4-Ethyl-5-fluoronicotinonitrile is a suitable substrate for such reactions, enabling the extension of its molecular structure by attaching various aryl, heteroaryl, or alkyl groups.
Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Nicotinonitriles
The Negishi and Suzuki-Miyaura coupling reactions are among the most robust and widely used palladium-catalyzed cross-coupling methods. wikipedia.orglibretexts.org
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate. organic-chemistry.org For 4-Ethyl-5-fluoronicotinonitrile, the C-F bond could potentially serve as the coupling site, although C-F bond activation can be challenging. However, nickel-catalyzed methods have been developed for the cross-coupling of aryl fluorides with organozinc reagents. researchgate.net More commonly, the pyridine ring would first be halogenated (e.g., at the 2 or 6 position) to provide a more reactive handle (C-Cl, C-Br, C-I) for standard palladium-catalyzed Negishi coupling. The reaction demonstrates good tolerance for various functional groups, including the cyano group present in the molecule. orgsyn.org A continuous flow method for the arylation of fluoropyridines via a metalation-zincation-Negishi coupling sequence has also been reported, highlighting a modern approach to synthesizing functionalized biaryls. ljmu.ac.uk
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com Similar to the Negishi coupling, a halogenated derivative of 4-Ethyl-5-fluoronicotinonitrile would typically be used as the electrophilic partner. The reaction is renowned for its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.gov Heteroaromatic couplings, such as reacting a bromoquinoline with a pyridine boronic acid, are well-established, indicating that coupling at a halogenated position of the 4-Ethyl-5-fluoronicotinonitrile ring with various aryl or heteroaryl boronic acids is a feasible and powerful strategy for creating biaryl structures. youtube.com
Table 3: Potential Cross-Coupling Reactions
| Reaction Name | Required Substrate Modification | Coupling Partner | Catalyst System (Typical) | Reference |
|---|---|---|---|---|
| Negishi Coupling | Halogenation (e.g., at C2 or C6) | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | wikipedia.orgorgsyn.orgljmu.ac.uk |
| Suzuki-Miyaura Coupling | Halogenation (e.g., at C2 or C6) | Organoboron (R-B(OH)₂) | Pd(0) complex + Base | libretexts.orgyoutube.comnih.gov |
Cycloaddition Reactions with Nicotinonitrile Derivatives
Cycloaddition reactions provide a convergent approach to the synthesis of cyclic and heterocyclic systems by forming a ring from two or more unsaturated molecules. libretexts.org The electron-deficient nature of the 4-Ethyl-5-fluoronicotinonitrile ring system, along with its unsaturated C=C and C≡N bonds, makes it a potential candidate for various cycloaddition pathways.
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org The pyridine ring itself can act as a diene or a dienophile, although its aromaticity can make this challenging. However, the electron-withdrawing fluoro and cyano groups may enhance the dienophilic character of the double bond between C5 and C6.
More likely are [3+2] cycloaddition reactions. For instance, research has shown that nitrones derived from pyridine aldehydes, such as Z-C-(3-pyridyl)-N-methylnitrone, undergo [3+2] cycloaddition with nitroalkenes to form complex isoxazolidine (B1194047) rings with high regioselectivity. nih.gov This suggests that the nitrile group of 4-Ethyl-5-fluoronicotinonitrile could potentially be converted to a nitrone or another 1,3-dipole, which could then participate in intramolecular or intermolecular cycloadditions. Alternatively, the nitrile group itself can react with 1,3-dipoles like azides to form tetrazole rings.
Spectroscopic Characterization and Structural Elucidation Studies of 4 Ethyl 5 Fluoronicotinonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For fluorinated compounds such as 4-Ethyl-5-fluoronicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
¹⁹F NMR Spectroscopy: The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful technique for characterizing this molecule. bldpharm.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, offering high sensitivity. bldpharm.comrsc.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the surrounding substituents on the pyridine (B92270) ring. rsc.orgdrugbank.com For 4-Ethyl-5-fluoronicotinonitrile, the fluorine atom is attached to an aromatic ring and is adjacent to both an ethyl group and a cyano group. This specific substitution pattern will influence the electronic distribution around the fluorine atom, resulting in a characteristic chemical shift. The coupling between the fluorine nucleus and adjacent protons on the pyridine ring and the ethyl group would be observable, providing further structural confirmation. bldpharm.com
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of 4-Ethyl-5-fluoronicotinonitrile is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. masterorganicchemistry.com Due to the lack of symmetry, each carbon atom in 4-Ethyl-5-fluoronicotinonitrile is expected to produce a distinct signal. The carbon atoms directly bonded to the fluorine and the cyano group will show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom.
Predicted NMR Data:
While experimental spectra for 4-Ethyl-5-fluoronicotinonitrile are not publicly available, predicted NMR data can provide valuable insights into the expected spectral features. The following tables present the predicted ¹H and ¹³C NMR chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 (aromatic) | 8.5 | s |
| H-6 (aromatic) | 8.6 | d |
| -CH₂- (ethyl) | 2.8 | q |
| -CH₃ (ethyl) | 1.3 | t |
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150 |
| C-3 | 115 |
| C-4 | 130 |
| C-5 | 155 (d, ¹JCF) |
| C-6 | 145 (d, ²JCF) |
| CN | 118 |
| -CH₂- | 22 |
| -CH₃ | 14 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For 4-Ethyl-5-fluoronicotinonitrile, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula, C₈H₇FN₂.
The fragmentation pattern would provide further structural information. The presence of an ethyl group would likely lead to the loss of a methyl radical (•CH₃, a loss of 15 Da) or an ethyl radical (•C₂H₅, a loss of 29 Da) from the molecular ion, resulting in significant fragment ions. Cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage) is a common fragmentation pathway for alkyl-substituted aromatic compounds. researchgate.net The nitrile group and the fluorine atom on the pyridine ring will also influence the fragmentation, potentially leading to the loss of HCN (27 Da) or other characteristic neutral fragments. The stability of the aromatic ring suggests that fragments retaining the pyridine core will be prominent in the spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov The IR spectrum of 4-Ethyl-5-fluoronicotinonitrile is expected to exhibit several key absorption bands that confirm its structure.
The most prominent and easily identifiable peak will be from the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. nih.gov The aromatic nature of the pyridine ring will give rise to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic ethyl group will appear just below 3000 cm⁻¹. nih.gov The C-F bond stretching vibration typically occurs in the 1000-1400 cm⁻¹ region, often overlapping with other signals in the fingerprint region, but its presence is a key feature.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Nitrile (C≡N) Stretch | 2200 - 2260 | Strong, Sharp |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Medium to Strong |
Crystallographic Analysis of Nicotinonitrile Derivatives (e.g., X-ray Diffraction)
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for 4-Ethyl-5-fluoronicotinonitrile is not available in the public domain, the analysis of related nicotinonitrile derivatives offers valuable insights into the expected crystal packing and molecular geometry.
Theoretical and Computational Investigations of 4 Ethyl 5 Fluoronicotinonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within 4-Ethyl-5-fluoronicotinonitrile, which in turn dictate its stability and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-Ethyl-5-fluoronicotinonitrile, DFT calculations, likely employing functionals such as B3LYP or PBE0 with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and compute a range of electronic properties. researchgate.netnih.gov
DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-Ethyl-5-fluoronicotinonitrile, the MEP would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicating sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the ethyl group would exhibit a positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Ethyl-5-fluoronicotinonitrile
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
Note: These values are hypothetical and serve as illustrative examples of the data obtained from DFT calculations.
A deeper dive into the molecular orbitals (MOs) of 4-Ethyl-5-fluoronicotinonitrile reveals the influence of its substituents on the electronic structure of the pyridine ring. The introduction of a fluorine atom to an aromatic ring adds a new set of π-bonding and antibonding orbitals. acs.orgnih.gov This phenomenon, sometimes referred to as "fluoromaticity," can lead to increased stability of the ring. acs.orgnih.gov
In 4-Ethyl-5-fluoronicotinonitrile, the fluorine atom's lone pairs can participate in the π-system of the pyridine ring. This interaction, along with the strong inductive effect of fluorine, modulates the energy levels of the π-orbitals. Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify these interactions and provide insights into charge delocalization and hyperconjugative effects. aip.org For example, NBO analysis could reveal the extent of electron donation from the fluorine lone pairs into the antibonding orbitals of the pyridine ring, as well as the electronic interplay between the ethyl group, the fluorine atom, and the nitrile moiety. The HOMO is likely to have significant contributions from the pyridine ring's π-system, while the LUMO is expected to be a π* orbital with substantial character on the carbon-carbon and carbon-nitrogen double bonds of the ring and the nitrile group.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. researchgate.net For a molecule like 4-Ethyl-5-fluoronicotinonitrile, this could involve studying its synthesis or its subsequent reactions. For example, the synthesis of cyanopyridine derivatives can occur through tandem reactions, and DFT calculations can be employed to confirm the proposed mechanism. rsc.org
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows researchers to identify the rate-determining step and understand factors influencing regioselectivity. For instance, in a hypothetical synthesis of 4-Ethyl-5-fluoronicotinonitrile, computational studies could compare different potential pathways, such as the order of addition of the ethyl, fluoro, and cyano groups, to determine the most energetically favorable route. These calculations often consider solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect experimental conditions. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural confirmation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. acs.orgnih.gov
Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹³C and ¹⁵N NMR chemical shifts for 4-Ethyl-5-fluoronicotinonitrile. researchgate.net These predicted shifts can then be compared with experimental data to validate the proposed structure. The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included. researchgate.net Discrepancies between calculated and experimental shifts can sometimes point to interesting structural features or intermolecular interactions in the solid state or in solution. nih.gov
Table 2: Hypothetical Predicted ¹³C and ¹⁵N NMR Chemical Shifts for 4-Ethyl-5-fluoronicotinonitrile
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |
| C2 | 152.3 | - |
| C3 | 115.8 | - |
| C4 | 148.9 | - |
| C5 | 155.1 (J-F coupling) | - |
| C6 | 145.6 | - |
| CN (nitrile C) | 114.2 | - |
| CH₂ (ethyl) | 22.7 | - |
| CH₃ (ethyl) | 13.5 | - |
| N1 (pyridine) | - | -105.2 |
| CN (nitrile N) | - | -130.8 |
Note: These are hypothetical values based on trends for substituted pyridines. acs.orgresearchgate.netstenutz.eunih.gov Actual values would require specific calculations. J-F coupling would also be a key feature for the carbon at position 5.
Conformational Analysis and Intermolecular Interactions
The presence of a flexible ethyl group in 4-Ethyl-5-fluoronicotinonitrile means that the molecule can exist in various conformations due to rotation around the C-C single bond connecting the ethyl group to the pyridine ring. Conformational analysis involves studying the energetics of these different spatial arrangements (rotamers). lumenlearning.com
Computational methods can be used to generate a potential energy surface by systematically rotating the dihedral angle of the ethyl group. researchgate.net This allows for the identification of energy minima, corresponding to stable conformations, and energy maxima, corresponding to transition states between these conformations. For the ethyl group attached to the aromatic ring, the most stable conformation is likely to be one where the C-C bond of the ethyl group is staggered relative to the plane of the pyridine ring to minimize steric hindrance. researchgate.netresearchgate.net
Furthermore, computational studies can provide insight into the intermolecular interactions of 4-Ethyl-5-fluoronicotinonitrile. By analyzing dimers or larger clusters of the molecule, it is possible to identify and quantify non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions are crucial for understanding the molecule's properties in the solid state, such as its crystal packing and melting point.
Precursor in the Synthesis of Fluorinated Heterocyclic Compounds
The molecular architecture of 4-Ethyl-5-fluoronicotinonitrile provides multiple reactive sites, making it an ideal starting material for the construction of a wide array of fluorinated heterocyclic compounds. The nitrile group can be hydrolyzed, reduced, or reacted with organometallic reagents to form new functional groups, while the fluorinated pyridine core offers a stable scaffold that can be further modified. The presence of the fluorine atom is particularly significant, as its incorporation into organic molecules can dramatically alter their chemical and physical properties. nbinno.com
Quinolone and fluoroquinolone derivatives are a major class of antibacterial agents. nih.gov The synthesis of novel analogues in this family is a key area of research aimed at overcoming antibiotic resistance. Substituted fluoronicotinonitriles are recognized as important starting materials for creating "aza" analogue quinolones. The 4-Ethyl-5-fluoronicotinonitrile scaffold can be elaborated through various chemical reactions to construct the bicyclic core structure characteristic of fluoroquinolones. The ethyl group and fluorine atom on the initial pyridine ring become key substituents on the final quinolone structure, influencing its biological activity and pharmacokinetic profile. The strategic placement of a fluorine atom on the quinolone core is a well-established method for enhancing antibacterial potency. evitachem.com
Beyond quinolones, 4-Ethyl-5-fluoronicotinonitrile is a precursor for a variety of other nitrogen-containing polycyclic systems. The reactivity of the nitrile group in conjunction with the pyridine ring allows for the construction of fused heterocyclic structures, such as pyrimidines and thiazolopyrimidines. chemicalbook.commdpi.com These complex molecular scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis of such systems often involves cyclization reactions where the nitrile carbon and the pyridine nitrogen atoms are incorporated into a new ring system.
Role in the Development of Targeted Molecular Probes and Ligands
The incorporation of fluorine into drug candidates can significantly enhance their binding affinity to target proteins and improve metabolic stability. nih.gov 4-Ethyl-5-fluoronicotinonitrile serves as a building block for ligands where the fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket of a biological target.
Furthermore, the fluorine atom provides a site for isotopic labeling. By replacing the stable fluorine-19 isotope with the positron-emitting fluorine-18 isotope, molecules derived from this precursor can be converted into radiotracers for Positron Emission Tomography (PET) imaging. nih.gov This advanced imaging technique allows for the non-invasive study of biological processes in vivo, making these probes valuable tools in drug discovery and diagnostics.
Applications in Material Science Research
In material science, fluorine chemistry is a powerful tool for creating materials with unique and enhanced properties. nbinno.com The introduction of fluorine atoms into organic molecules can lead to materials that are more durable, chemically resistant, and possess specialized electronic functionalities. nbinno.com
The inclusion of fluorine atoms in organic materials imparts several beneficial properties, primarily stemming from fluorine's high electronegativity, which is the highest of all elements. nih.govglchemist.com This strong electron-withdrawing capability has a profound impact on the electronic structure of the molecule. nih.gov
Specifically, fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. rsc.org This stabilization makes the material more resistant to oxidative degradation, enhancing its ambient stability, which is a crucial factor for the lifetime of electronic devices. nih.gov The lowering of the LUMO level can also facilitate electron injection. rsc.org Moreover, the presence of fluorine can influence the solid-state packing of molecules through non-covalent interactions like C–H⋯F bonds, which can promote ordered arrangements that enhance charge carrier mobility. rsc.org
Data Table: Effects of Fluorination on Material Properties
| Property | Effect of Fluorine Incorporation | Rationale |
| Electronic Energy Levels | Lowers both HOMO and LUMO levels rsc.org | High electronegativity of fluorine withdraws electron density, stabilizing the molecular orbitals. nih.gov |
| Chemical Stability | Increases resistance to oxidation nbinno.comrsc.org | Lowered HOMO energy makes it more difficult to remove an electron. rsc.org |
| Electron Injection | Can be made easier rsc.org | The LUMO energy level is lowered, potentially reducing the energy barrier for electron injection from the cathode. |
| Intermolecular Packing | Can promote ordered π-stacking rsc.org | Formation of C–H⋯F and other non-covalent interactions can influence solid-state organization. rsc.org |
| Solubility & Thermal Stability | Often modified nih.gov | The strong carbon-fluorine bond and changes in intermolecular forces can increase thermal stability and alter solubility profiles. nbinno.comnih.gov |
Future Perspectives and Emerging Research Avenues
Development of Novel Fluorination Strategies for Nicotinonitriles
The synthesis of fluorinated nicotinonitriles, such as 4-ethyl-5-fluoronicotinonitrile, is a dynamic area of research. Traditional methods often require harsh conditions or have limitations in regioselectivity. cas.cndovepress.com Emerging strategies are focused on developing milder, more selective, and efficient fluorination reactions.
Recent advancements in C-H fluorination are particularly promising. rsc.org These methods circumvent the need for pre-functionalized starting materials, offering a more direct and atom-economical approach to introducing fluorine. rsc.org For instance, palladium-catalyzed C-H fluorination has shown potential, although challenges remain in achieving the desired regioselectivity on the pyridine (B92270) ring. dovepress.comrsc.org Another innovative approach involves the use of ring-opened Zincke imine intermediates, which can undergo regioselective fluorination before ring closure to yield 3-fluoropyridines. acs.org This method has demonstrated tolerance for a wide range of pyridine substitution patterns and functional groups, making it suitable for late-stage fluorination. acs.org
Furthermore, the development of new fluorinating agents is a key area of focus. beilstein-journals.org Reagents like silver(II) fluoride (B91410) (AgF2) have shown excellent site-selectivity for the C-H bonds adjacent to the nitrogen in pyridines under mild conditions. dovepress.comrsc.org The mechanism is thought to involve the coordination of AgF2 to the pyridine nitrogen, followed by the addition of the Ag-F bond across the C=N bond. rsc.org
Table 1: Comparison of Fluorination Strategies for Pyridine Derivatives
| Strategy | Reagents | Advantages | Challenges |
| C-H Fluorination | Pd catalysts, AgF2 | Direct, atom-economical | Regioselectivity control |
| Zincke Imine Intermediate | Electrophilic fluorinating agents | High regioselectivity, broad substrate scope | Multi-step process |
| Halogen Exchange (Halex) | Metal fluorides (e.g., KF) | Applicable to electron-deficient aromatics | High temperatures, limited substrate scope |
| Balz-Schiemann Reaction | Diazonium salts, fluoride source | General method | Explosive intermediates, high temperatures |
Exploration of Bio-orthogonal Reactions for 4-Ethyl-5-fluoronicotinonitrile
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The unique properties of fluorinated compounds make them attractive candidates for bio-orthogonal applications, such as in vivo imaging and drug delivery. researchgate.net For 4-ethyl-5-fluoronicotinonitrile, research is moving towards its application in these sophisticated chemical biology tools.
One of the most promising areas is the tetrazine ligation, which involves the reaction between a tetrazine and a strained alkene or alkyne. wikipedia.orgnih.gov This reaction is known for its exceptionally fast kinetics and high selectivity, making it ideal for in vivo applications. wikipedia.orgnih.govthno.org The fluorine atom in 4-ethyl-5-fluoronicotinonitrile could potentially modulate the electronic properties of the nitrile group, influencing its reactivity in bio-orthogonal "click" reactions. researchgate.netresearchgate.net Researchers are exploring how the electron-withdrawing nature of fluorine can be harnessed to activate the nitrile group for participation in novel bio-orthogonal transformations.
Another avenue of exploration is the development of fluoride-responsive click reactions. researchgate.net In these systems, a protecting group that can be cleaved by fluoride ions masks the reactivity of a functional group. researchgate.net This allows for spatiotemporal control over the bio-orthogonal reaction, a highly desirable feature for targeted labeling and imaging. The development of such systems involving fluorinated nicotinonitriles could open up new possibilities for studying biological processes with high precision.
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms, often utilizing flow chemistry. uc.ptnoelresearchgroup.comnih.gov These systems offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the ability to perform multi-step sequences in a continuous fashion. noelresearchgroup.comnumberanalytics.comamf.ch
The integration of the synthesis of 4-ethyl-5-fluoronicotinonitrile and its derivatives into automated platforms is a key area of future research. Flow chemistry is particularly well-suited for handling hazardous reagents and performing reactions under high pressure or temperature, conditions often encountered in fluorination chemistry. noelresearchgroup.com The precise control over reaction parameters afforded by flow reactors can lead to higher yields and selectivities in the synthesis of fluorinated heterocycles. uc.pt
Moreover, automated platforms facilitate the rapid generation of diverse compound libraries by systematically varying starting materials and reaction conditions. This high-throughput approach can accelerate the discovery of new derivatives of 4-ethyl-5-fluoronicotinonitrile with optimized properties for specific applications. The combination of automated synthesis with high-throughput screening will be a powerful tool for exploring the chemical space around this important scaffold.
Advanced Spectroscopic and Imaging Techniques for in situ Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing reaction conditions and developing new synthetic methodologies. Advanced spectroscopic and imaging techniques are increasingly being used for the in situ monitoring of chemical reactions, providing real-time insights into the transformation process. nih.gov
For the study of reactions involving 4-ethyl-5-fluoronicotinonitrile, ¹⁹F NMR spectroscopy is a particularly powerful tool. rsc.orgresearchgate.net The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus allow for the clear identification and quantification of fluorinated species in complex reaction mixtures. rsc.orgnih.govbohrium.com In situ ¹⁹F NMR can be used to monitor the progress of fluorination reactions, identify reaction intermediates, and determine reaction kinetics. researchgate.netresearchgate.net
Raman spectroscopy is another valuable technique for in situ reaction monitoring. xmu.edu.cnresearchgate.netacs.orgresearchgate.net It provides information about the vibrational modes of molecules and can be used to track changes in chemical structure during a reaction. researchgate.netresearchgate.netacs.org Surface-enhanced Raman scattering (SERS) can provide enhanced signals for molecules adsorbed on metal surfaces, making it a sensitive probe for studying surface-catalyzed reactions. xmu.edu.cn
In the context of flow chemistry, the integration of these advanced spectroscopic techniques with microreactors allows for real-time analysis of the reaction stream. mdpi.com This provides immediate feedback on reaction performance and enables rapid optimization of reaction conditions. numberanalytics.com Advanced imaging techniques, such as magnetic resonance imaging (MRI) flow imaging, can also be used to visualize and quantify flow patterns within reactors, providing a more complete understanding of the reaction environment. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
